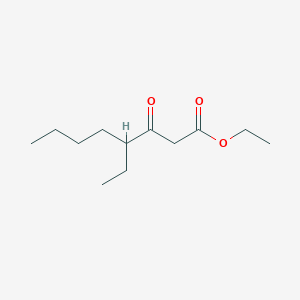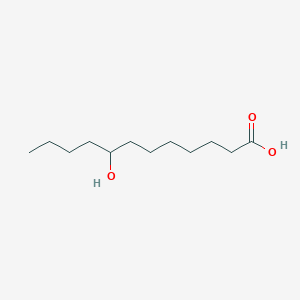
8-Hydroxydodecanoic acid
Overview
Description
8-Hydroxydodecanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids. It has a molecular formula of C12H24O3 and is characterized by a hydroxyl group (-OH) attached to the eighth carbon of a dodecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Hydroxydodecanoic acid can be synthesized through several methods, including chemical and enzymatic processes. One common method involves the hydroxylation of dodecanoic acid using a cytochrome P450 enzyme from Limnobacter species. This enzymatic process employs a three-component system consisting of cytochrome P450, putidaredoxin, and putidaredoxin reductase from Pseudomonas putida. The reaction is carried out under optimized conditions, often using a solid-state powdered substrate to enhance the overall reaction yield .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through biotransformation processes. Engineered Escherichia coli strains expressing specific enzymes, such as AlkBGT from Pseudomonas putida, are used to convert dodecanoic acid into this compound. This method is environmentally friendly and can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxydodecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 8-oxododecanoic acid or 8-dodecanedioic acid.
Reduction: 8-hydroxydodecanol.
Substitution: Various substituted dodecanoic acids depending on the substituent introduced.
Scientific Research Applications
8-Hydroxydodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: It is utilized in the production of adhesives, lubricants, and cosmetic intermediates.
Mechanism of Action
The mechanism of action of 8-hydroxydodecanoic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be oxidized by alcohol dehydrogenase enzymes, leading to the formation of intermediate aldehydes and ultimately dicarboxylic acids. These reactions play a crucial role in various metabolic pathways and can influence cellular processes such as lipid metabolism and energy production .
Comparison with Similar Compounds
8-Hydroxydodecanoic acid can be compared with other medium-chain hydroxy acids, such as:
10-Hydroxydecanoic acid: This compound has a similar structure but with the hydroxyl group on the tenth carbon.
12-Hydroxydodecanoic acid: This compound has the hydroxyl group on the twelfth carbon and is used in the production of various industrial products.
The uniqueness of this compound lies in its specific position of the hydroxyl group, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
8-hydroxydodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSOXADSWJILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560515 | |
| Record name | 8-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16899-09-5 | |
| Record name | 8-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


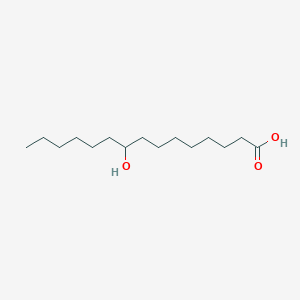
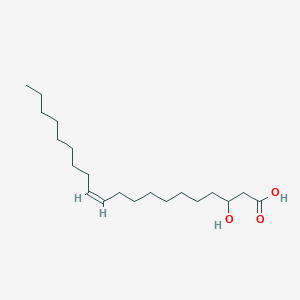
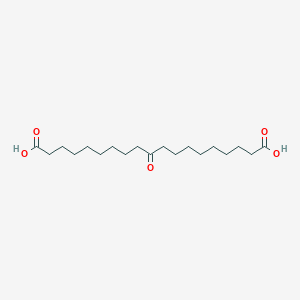
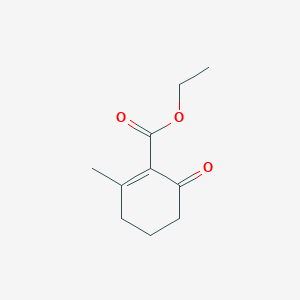
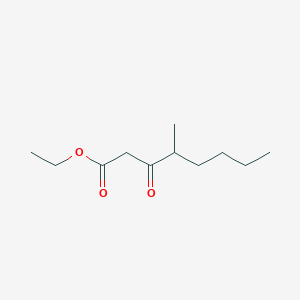
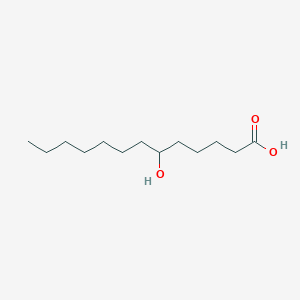
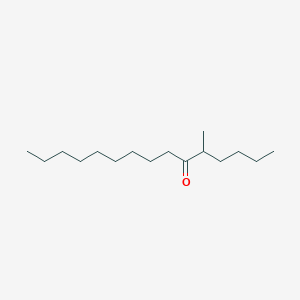
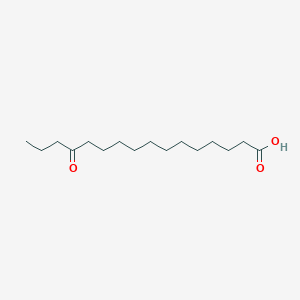
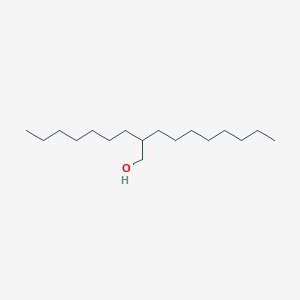
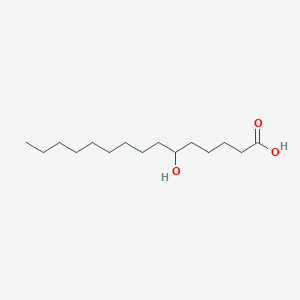
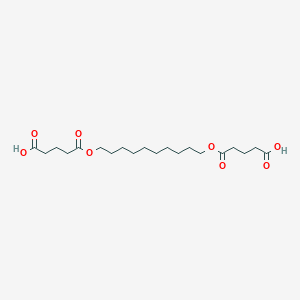
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)

